2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the mitochondrial dehydrogenases present in actively respiring cells . These enzymes play a crucial role in the redox potential of cells, which is a measure of the cell’s ability to undergo reduction-oxidation reactions .
Mode of Action
The compound this compound interacts with its targets by being reduced by the action of mitochondrial dehydrogenases . This reduction converts the water-soluble compound into an insoluble purple formazan .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the compound to formazan by mitochondrial dehydrogenases . This process is a part of the cell’s redox potential, and the amount of formazan produced is directly proportional to the number of living cells .
Result of Action
The result of the action of this compound is the production of formazan, which is then solubilized and its concentration determined by optical density . This process is used to assess cell viability as a function of redox potential .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, a slight loss of cell viability was observed when samples were treated at 45 °C, and no viability was detected when they were treated at temperatures of ≥50 °C .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble compound to an insoluble purple formazan . The formazan is then solubilized, and its concentration is determined by optical density .
Cellular Effects
In cellular environments, 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used to assess cell viability . The compound’s conversion to formazan in actively respiring cells indicates that it may interact with cellular enzymes involved in redox reactions
Molecular Mechanism
It is known that the compound is reduced to formazan in actively respiring cells , suggesting that it may interact with enzymes involved in cellular respiration
Temporal Effects in Laboratory Settings
It is known that the compound is used in assays to assess cell viability over time
Metabolic Pathways
Given its role in redox reactions, it may interact with enzymes involved in cellular respiration
Subcellular Localization
Given its role in assessing cell viability, it may be localized in the mitochondria, where cellular respiration occurs
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-12-9-10-17-16(11-12)20(26)18-19(15-7-5-4-6-8-15)25(22(27)21(18)28-17)23-24-13(2)14(3)29-23/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDQLMLJCTYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.